3-Chloro-1-(2,4-dichlorophenyl)propan-1-one
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Overview
Description
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated derivative of propanone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(2,4-dichlorophenyl)propan-1-one. One common method is the reaction of 2,4-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the alpha position of the propanone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2,4-Dichlorobenzoic acid.
Reduction: 3-Chloro-1-(2,4-dichlorophenyl)propan-1-ol.
Substitution: 3-Methoxy-1-(2,4-dichlorophenyl)propan-1-one or 3-Cyano-1-(2,4-dichlorophenyl)propan-1-one.
Scientific Research Applications
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(4-chlorophenyl)propan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
3-Chloro-1-(2,4-difluorophenyl)propan-1-one: Fluorinated analog with potentially different reactivity and biological activity.
1-(2,4-Dichlorophenyl)propan-2-one: Similar compound with a different position of the chlorine atom on the propanone group.
Uniqueness
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of multiple chlorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
CAS No. |
58631-66-6 |
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Molecular Formula |
C9H7Cl3O |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
3-chloro-1-(2,4-dichlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 |
InChI Key |
DHHKPBCMQRWSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCl |
Origin of Product |
United States |
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